2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)9(13)11-7-10(3)5-4-6-12-10/h8,12H,4-7H2,1-3H3,(H,11,13) |
InChI Key |
WQNDXSRFKAKLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1(CCCN1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide typically involves two main steps:
- Preparation of the substituted pyrrolidine intermediate, particularly optically active 2-methylpyrrolidine derivatives.
- Coupling of this intermediate with a suitable propanamide precursor or its activated derivative to form the amide bond.
Preparation of Optically Active 2-Methylpyrrolidine Intermediates
A key step is the synthesis of optically active 2-methylpyrrolidine, which can be achieved by asymmetric synthesis methods. One documented approach involves the use of 5-hydroxy-2-pentanone as a starting material, which undergoes cyclization and subsequent functional group transformations under controlled pH and temperature conditions to yield optically active 2-methylproline derivatives. These can then be converted into the corresponding 2-methylpyrrolidine intermediates through reduction or other suitable transformations.
- Reaction conditions:
- Salification and separation by heating dissolution followed by cooling to precipitate the product.
- pH adjustment to 6.8–7.8 to facilitate phase separation and purification.
- Use of mixed solvents (water and organic solvents) to optimize yield and purity.
- Yield and purity: High enantiomeric purity is achievable through careful control of reaction parameters.
Amide Bond Formation
The coupling of the 2-methylpyrrolidine derivative with the propanamide moiety is generally performed via amide bond formation using activated carboxylic acid derivatives or direct amidation methods.
One practical synthetic route involves:
- Reacting the amine group of the 2-methylpyrrolidine intermediate with an activated propanoic acid derivative (e.g., acid chloride, ester, or anhydride).
- The reaction is performed under mild conditions, often in the presence of coupling reagents or catalysts to improve yield and selectivity.
A related synthesis example from structurally similar compounds involves the use of N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide as an intermediate, which undergoes nucleophilic ring-opening and subsequent amidation steps to yield the target compound or analogs with high stereochemical fidelity.
- Typical reaction conditions:
- Solvent: Absolute ethanol or dichloromethane
- Temperature: Room temperature to reflux (25–80 °C)
- Reaction time: Several hours (e.g., 2–20 h)
- Workup: Extraction, washing, drying, and recrystallization to purify the product
- Analytical data:
Detailed Reaction Scheme and Conditions
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR)
Purity and Water Content
Mass Spectrometry and Molecular Formula Confirmation
- Molecular weight confirmation via mass spectrometry aligns with the calculated molecular weight (~171 g/mol for C10H21N2O) depending on exact substitution.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: N-alkylated amides.
Scientific Research Applications
2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural and functional features of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide with related propanamide derivatives:
Key Observations:
Substituent Effects on Activity :
- Flutamide’s 4-nitro-3-(trifluoromethyl)phenyl group is critical for its antiandrogen activity by binding to androgen receptors .
- In contrast, N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (a fentanyl analog) features a piperidine-phenethyl moiety linked to opioid receptor affinity . The target compound’s pyrrolidine-methyl group may confer distinct receptor interactions.
Physical Properties: Pyridine-containing analogs (e.g., 2,2-Dimethyl-N-(2-pyridinyl)propanamide) exhibit melting points between 71–75°C, likely due to weaker intermolecular forces compared to aromatic derivatives .
Regulatory Considerations :
- Fentanyl analogs (e.g., para-chloroisobutyryl fentanyl) are regulated under international drug control conventions due to their opioid activity . Structural similarities to such compounds may necessitate regulatory scrutiny for the target molecule.
Pharmacokinetic and Biopharmaceutical Profiles
- Metabolic Stability : The pyrrolidine ring in the target compound may resist enzymatic degradation compared to aliphatic chains (e.g., N-(butan-2-yl)-2-methylpropanamide) , though this requires experimental validation.
Biological Activity
2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide, also known as a derivative of pyrrolidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a propanamide backbone attached to a pyrrolidine ring. The presence of the methyl groups enhances its steric properties, which may influence its interaction with biological receptors.
Neuropharmacological Effects
Research indicates that compounds with similar structural features to this compound may interact with neurotransmitter systems. Preliminary studies suggest that it could act as an agonist or antagonist at specific receptors, potentially influencing cognitive functions and exhibiting analgesic properties.
Interaction with Biological Targets
The compound has been studied for its interaction profiles with various biological targets. Notably, it may impact pathways associated with neuropharmacology and pain management. The following table summarizes some of the key interactions observed in studies:
| Biological Target | Type of Interaction | Effect |
|---|---|---|
| NMDA Receptors | Antagonist | Potential neuroprotective effects |
| Opioid Receptors | Agonist | Analgesic properties |
| Dopamine Receptors | Modulator | Influence on mood and cognition |
The mechanisms through which this compound exerts its effects are still under investigation. However, its structural similarity to known neuroactive compounds suggests that it may modulate receptor activity by:
- Binding Affinity : The compound likely exhibits varying affinities for different receptors, influencing neurotransmitter release and receptor activation.
- Steric Hindrance : The methyl groups may create steric hindrance that alters the binding dynamics with target proteins.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cognitive Function Study : A study investigated the effects of similar compounds on cognitive performance in animal models. Results indicated improvements in memory retention and reduced anxiety-like behaviors.
- Analgesic Efficacy : In a pain model, compounds structurally related to this compound demonstrated significant analgesic effects comparable to traditional opioid analgesics.
- Neuroprotective Effects : Research has shown that certain derivatives can protect neuronal cells from excitotoxicity, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
